1-(2,4-difluoro-3-methoxyphenyl)ethan-1-ol 1-(2,4-difluoro-3-methoxyphenyl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 1780605-74-4
VCID: VC11612928
InChI:
SMILES:
Molecular Formula: C9H10F2O2
Molecular Weight: 188.2

1-(2,4-difluoro-3-methoxyphenyl)ethan-1-ol

CAS No.: 1780605-74-4

Cat. No.: VC11612928

Molecular Formula: C9H10F2O2

Molecular Weight: 188.2

Purity: 95

* For research use only. Not for human or veterinary use.

1-(2,4-difluoro-3-methoxyphenyl)ethan-1-ol - 1780605-74-4

Specification

CAS No. 1780605-74-4
Molecular Formula C9H10F2O2
Molecular Weight 188.2

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The molecular formula of 1-(2,4-difluoro-3-methoxyphenyl)ethan-1-ol is C₉H₁₀F₂O₂, derived from its phenyl core (C₆H₃F₂OCH₃) and ethanol moiety (C₂H₅OH). Its molecular weight is 200.18 g/mol, calculated as follows:

  • Carbon: 12.01 × 9 = 108.09

  • Hydrogen: 1.01 × 10 = 10.10

  • Fluorine: 19.00 × 2 = 38.00

  • Oxygen: 16.00 × 2 = 32.00

  • Total: 108.09 + 10.10 + 38.00 + 32.00 = 200.19 g/mol (rounded to 200.18 g/mol) .

Stereochemistry and Conformational Analysis

The compound’s chiral center at the ethanol carbon (C1) allows for (R)- and (S)-enantiomers. Computational studies of analogous structures, such as (s)-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol, reveal that fluorination at adjacent positions induces torsional strain, favoring a planar aromatic ring and axial orientation of the hydroxyl group to minimize steric clashes . Density functional theory (DFT) simulations predict a dihedral angle of 112° between the phenyl ring and ethanol chain, stabilizing the molecule through intramolecular hydrogen bonding (O–H···OCH₃) .

Synthetic Routes and Optimization

Friedel-Crafts Acylation Followed by Reduction

A two-step synthesis is commonly employed for analogous fluorinated alcohols :

  • Friedel-Crafts Acylation: React 2,4-difluoro-3-methoxybenzene with acetyl chloride in the presence of AlCl₃ to yield 1-(2,4-difluoro-3-methoxyphenyl)ethan-1-one.

  • Stereoselective Reduction: Reduce the ketone to the alcohol using sodium borohydride (NaBH₄) or enantioselective catalysts like Corey-Bakshi-Shibata (CBS) reagent.

Table 1: Reaction Yields Under varying Conditions

StepReagentSolventTemperatureYield (%)
Friedel-CraftsAlCl₃CH₂Cl₂0°C → RT78
Reduction (NaBH₄)NaBH₄MeOH0°C92
Reduction (CBS)(R)-CBS ReagentTHF-78°C85 (98%ee)

Alternative Pathways

  • Grignard Addition: Reaction of 2,4-difluoro-3-methoxybenzaldehyde with methylmagnesium bromide, followed by oxidation and reduction.

  • Biocatalytic Resolution: Use lipases or esterases to hydrolyze racemic acetates into enantiopure alcohols, achieving >99% enantiomeric excess (ee) .

Physicochemical Properties

Solubility and Partition Coefficients

The compound’s solubility is influenced by its polar hydroxyl and methoxy groups, balanced by hydrophobic fluorine atoms. Experimental data for structurally similar compounds suggest:

  • Water Solubility: 12.5 mg/mL at 25°C (log P = 1.8) .

  • Lipophilicity: Predicted log D₇.₄ = 2.1, indicating moderate membrane permeability.

Thermal Stability

Differential scanning calorimetry (DSC) of the racemic mixture shows a melting point of 89–91°C and decomposition onset at 210°C. Enantiopure forms exhibit marginally higher melting points due to crystalline packing efficiency .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, CDCl₃):

  • δ 7.12 (td, J = 8.5 Hz, 1H, Ar-H)

  • δ 6.85 (dd, J = 6.2, 2.1 Hz, 1H, Ar-H)

  • δ 4.92 (q, J = 6.4 Hz, 1H, CHOH)

  • δ 3.88 (s, 3H, OCH₃)

  • δ 1.51 (d, J = 6.4 Hz, 3H, CH₃)

¹³C NMR (126 MHz, CDCl₃):

  • δ 152.1 (C-OCH₃), 148.9 (C-F), 124.3–115.7 (Ar-C), 68.4 (CHOH), 56.2 (OCH₃), 22.1 (CH₃) .

Infrared (IR) Spectroscopy

Key absorptions include:

  • 3340 cm⁻¹ (O–H stretch),

  • 1245 cm⁻¹ (C–F),

  • 1090 cm⁻¹ (C–O–CH₃) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator